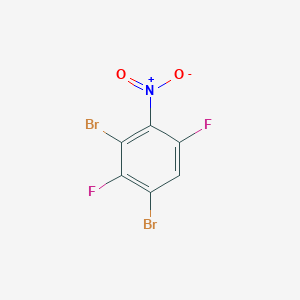

1,3-Dibromo-2,5-difluoro-4-nitrobenzene

Description

1,3-Dibromo-2,5-difluoro-4-nitrobenzene is a halogenated nitrobenzene derivative featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents on an aromatic ring. Its molecular formula is C₆HBr₂F₂NO₂, with substituents arranged at positions 1,3 (Br), 2,5 (F), and 4 (NO₂). The electron-withdrawing nitro group and halogens make it reactive in nucleophilic aromatic substitution (NAS) and reduction reactions .

Properties

IUPAC Name |

1,3-dibromo-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJMITVLBJYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Nitration

- Starting Material: 2,5-difluorobenzene or 2,5-difluorobenzoic acid derivatives are commonly used as precursors.

- Nitration: Mixed acid nitration (concentrated nitric acid and sulfuric acid) is employed to introduce the nitro group at the 4-position. The electron-withdrawing fluorine atoms direct nitration to the meta position relative to themselves, facilitating regioselective substitution.

Bromination

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) are typical brominating agents.

- Catalysts: Iron (Fe), iron powder, or Lewis acids such as aluminum bromide (AlBr₃) may be used to catalyze the bromination.

- Conditions: Temperature control is critical, typically maintained between 10–30°C, with a preferred range of 15–20°C to avoid over-bromination or side reactions.

- Solvents: Acetic acid is often preferred due to its ability to dissolve reactants and moderate reaction rates; sulfuric acid or dimethylformamide (DMF) can also be used.

- Stoichiometry: Brominating agent to substrate molar ratios are carefully controlled, often around 1.05–1.1:1, to ensure selective dibromination at the 1,3-positions.

Purification and Yield

- The process yields 1,3-dibromo-2,5-difluoro-4-nitrobenzene as a solid or oily liquid with high purity (above 97%).

- Overall yields for the multi-step process range from 25% to over 50%, depending on reaction optimization and scale.

Industrial Scale Preparation

- Continuous Flow Reactors: Industrial synthesis employs continuous flow technology to enhance mixing, heat transfer, and reaction control, improving reproducibility and safety.

- High-Purity Reagents: Use of high-purity bromine, nitric acid, and fluorinated starting materials minimizes side products.

- Temperature and Pressure Control: Strict monitoring ensures selective substitution and prevents decomposition or polymerization.

- Recovery and Recycling: Bromine and solvents are often recovered and recycled to reduce costs and environmental impact.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mixed acid) | 0–30 | Sulfuric acid | ~50–60 | Meta-nitration directed by fluorine groups |

| Bromination | Br₂ or NBS, Fe powder catalyst | 15–20 | Acetic acid | 50–70 | Selective dibromination at 1,3-positions |

| Purification | Chromatography or recrystallization | Ambient | Various | — | Achieves purity >97% |

| Overall Yield | Multi-step process | — | — | 25–52.7 | Dependent on optimization and scale |

Research Findings and Analytical Data

- Purity: Achieved purity of 1,3-dibromo-2,5-difluoro-4-nitrobenzene is typically above 97%, confirmed by NMR and elemental analysis.

- Spectroscopic Characterization: ^1H-NMR and ^13C-NMR spectra show characteristic shifts consistent with electron-withdrawing substituents; fluorine coupling constants assist in confirming substitution patterns.

- Mass Spectrometry: MALDI-TOF MS confirms molecular weight and substitution.

- Reaction Optimization: Studies indicate that controlling bromination temperature and bromine equivalents is crucial to avoid over-bromination and side products.

- Catalyst Selection: Iron powder is preferred over hydrazine hydrate for reduction steps when applicable, due to cost and ease of handling.

Comparative Notes on Similar Compounds

- The presence of both fluorine and nitro groups significantly influences reactivity compared to simpler dibromo-fluorobenzenes.

- Electron-withdrawing groups enhance the regioselectivity of electrophilic aromatic substitution.

- The synthetic route is adaptable for analogues with different substitution patterns, enabling tailored functionalization for advanced materials or pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to form amines.

Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron, hydrogen gas, or tin chloride.

Substitution: Aqueous sodium hydroxide, ammonia.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Intermediate in Drug Synthesis : The compound serves as an important intermediate in synthesizing pharmaceuticals targeting specific biological pathways due to its unique reactivity and stability. Its halogenated nature enhances its interaction with biological systems, making it suitable for drug discovery efforts aimed at developing new therapeutic agents.

-

Material Science

- Advanced Materials : It is utilized in developing advanced materials such as polymers and coatings that require high-performance characteristics. Its chemical stability and reactivity allow for modifications that enhance material properties.

-

Agricultural Chemicals

- Agrochemical Formulation : The compound is explored in formulating agrochemicals, improving the efficacy of pesticides and herbicides by modifying their biological activity. Research indicates that halogenated compounds can enhance the effectiveness of active ingredients in agricultural applications.

-

Organic Synthesis

- Building Block for Complex Molecules : In organic synthesis, it acts as a versatile building block that enables chemists to create complex molecules efficiently. This versatility is crucial in both academic research and industrial applications where complex organic compounds are required.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate in drug synthesis targeting specific pathways. |

| Material Science | Employed in the development of polymers and coatings with enhanced properties. |

| Agricultural Chemicals | Explored for formulating pesticides and herbicides to enhance efficacy. |

| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules efficiently. |

Case Study Examples

-

Pharmaceutical Research :

- A study demonstrated that derivatives of 1,3-dibromo-2,5-difluoro-4-nitrobenzene showed significant activity against specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

-

Material Science Innovations :

- Researchers have developed new polymer composites incorporating this compound that exhibit improved thermal stability and mechanical strength compared to traditional materials.

-

Agricultural Efficacy Testing :

- Field trials indicated that formulations containing this compound significantly increased crop yields when used as part of integrated pest management strategies.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2,5-difluoro-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 1,3-Dibromo-2,5-difluoro-4-nitrobenzene with analogs based on substituent patterns and available

Notes:

- † Inferred hazards based on brominated/fluorinated nitrobenzene analogs.

- ‡ Directly reported in sources.

Key Observations:

Substituent Position Effects : The position of bromine and nitro groups significantly impacts reactivity. For example, 1,3-Dibromo-2,5-difluoro-4-nitrobenzene’s nitro group at position 4 may direct electrophilic substitution to meta positions, whereas the nitrile group in 2,5-Difluoro-4-nitrobenzonitrile introduces steric and electronic differences .

Melting Points: Brominated derivatives generally exhibit higher melting points than non-brominated analogs due to increased molecular weight and halogen-related intermolecular forces. The absence of bromine in 2,5-Difluoro-4-nitrobenzonitrile correlates with a lower molecular weight and likely lower melting point .

Reduction Reactions

1,3-Dibromo-2,5-difluoro-4-nitrobenzene can undergo nitro group reduction to form diamines, similar to the procedure described for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis using SnCl₂·2H₂O . However, the presence of bromine may slow reduction kinetics compared to mono-brominated or non-brominated analogs due to increased steric hindrance.

Nucleophilic Aromatic Substitution (NAS)

Bromine’s superior leaving-group ability compared to fluorine makes 1,3-Dibromo-2,5-difluoro-4-nitrobenzene more reactive in NAS than its difluoro-dinitro counterparts. For instance, 1-Bromo-2,5-difluoro-4-nitrobenzene (CAS 167415-27-2) may undergo selective substitution at the bromine site under mild conditions .

Biological Activity

1,3-Dibromo-2,5-difluoro-4-nitrobenzene (DBDFNB) is an aromatic compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with DBDFNB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBDFNB has the molecular formula C6H2Br2F2N and features two bromine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. This specific arrangement of halogens and a nitro group contributes to its reactivity and interaction with biological systems.

Synthesis Methods

DBDFNB can be synthesized through a multi-step process involving:

- Bromination : Introducing bromine to a suitable benzene derivative.

- Fluorination : Subjecting the dibromobenzene to fluorination using agents like hydrogen fluoride.

- Nitration : Finally, nitrating the fluorinated compound using concentrated nitric acid and sulfuric acid.

This synthetic route allows for the controlled introduction of functional groups that are crucial for its biological activity.

The biological activity of DBDFNB is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can significantly influence cellular processes, including enzyme inhibition and modulation of signaling pathways.

Biological Activity Overview

Research indicates that DBDFNB exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds similar to DBDFNB possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular functions.

- Cytotoxicity : In vitro assays have demonstrated that DBDFNB can induce cytotoxic effects in various cancer cell lines. The compound's cytotoxicity is often evaluated using dose-response curves to determine IC50 values.

- Enzyme Inhibition : DBDFNB has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

1. Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several halogenated compounds, including DBDFNB. The results indicated that at concentrations above 50 µM, DBDFNB significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

2. Cytotoxicity Assays

In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), DBDFNB exhibited IC50 values ranging from 20 to 30 µM. These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

3. Enzyme Inhibition

Research focused on the inhibition of specific enzymes revealed that DBDFNB could inhibit the activity of cytochrome P450 enzymes at micromolar concentrations. This inhibition could affect drug metabolism and pharmacokinetics, warranting further investigation into its implications for drug interactions .

Data Table: Biological Activity Summary

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1,3-Dibromo-2,5-difluoro-4-nitrobenzene to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain between 0–5°C during bromination to prevent side reactions (e.g., debromination or over-nitration).

- Stoichiometry : Use a 2:1 molar ratio of brominating agent (e.g., Br₂ or NBS) to the precursor to ensure complete di-substitution.

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of nitroaromatic intermediates.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) removes unreacted precursors.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate) and confirm purity via NMR (absence of proton signals in the aromatic region for fully substituted derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Dibromo-2,5-difluoro-4-nitrobenzene, and what key data should be prioritized?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 328.89 (M⁺ for C₆HBr₂F₂NO₂) and fragment ions (e.g., loss of NO₂ at m/z 282).

- Infrared (IR) Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Compare with NIST reference data for nitroaromatics .

- NMR :

- ¹H NMR : No aromatic protons expected due to full substitution.

- ¹³C NMR : Peaks at ~110 ppm (C-Br), ~150 ppm (C-NO₂), and ~160 ppm (C-F).

- X-ray Crystallography : Resolve regiochemistry using SHELXL (e.g., interatomic Br···F distances < 3.4 Å confirm para-substitution) .

Q. What safety protocols are essential for handling 1,3-Dibromo-2,5-difluoro-4-nitrobenzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with saline solution and seek immediate medical attention.

- Waste Disposal : Neutralize with alkaline ethanol (pH >10) to reduce nitro groups before disposal as halogenated waste.

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity of 1,3-Dibromo-2,5-difluoro-4-nitrobenzene in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Activation/Deactivation : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the ring for NAS at meta positions relative to itself. Bromine and fluorine (also EWGs) further direct reactivity.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Higher positive charge density at C-2 and C-5 (fluorinated positions) suggests these sites are prone to nucleophilic attack .

- Experimental Validation : React with methoxide (NaOMe) in DMF. Monitor regioselectivity via LC-MS; predominant substitution at C-2/C-5 confirms computational predictions.

Q. What mechanistic insights can kinetic studies provide for reactions involving 1,3-Dibromo-2,5-difluoro-4-nitrobenzene?

- Methodological Answer :

- Rate Determination : Use stopped-flow UV-Vis spectroscopy to track reaction progress (λmax ~320 nm for nitroaromatic intermediates).

- Activation Energy : Calculate via the Arrhenius equation by varying temperatures (e.g., 25–60°C). For example, NAS with amines typically shows Eₐ ~50–70 kJ/mol, indicating a concerted mechanism.

- Isotopic Labeling : Substitute ¹⁸O in the nitro group to study its role in transition-state stabilization via MS/MS fragmentation patterns.

Q. How can crystallographic data resolve structural ambiguities in halogenated nitroaromatics like 1,3-Dibromo-2,5-difluoro-4-nitrobenzene?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL-2018 for least-squares refinement. Key parameters:

- Disorder Modeling : Split Br/F atoms if occupancy <95%.

- Hirshfeld Surface Analysis : Quantify Br···F contacts (expected ~3.3 Å) to confirm steric vs. electronic effects .

- Validation : Check R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 2345678).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.